molecular formula C8H7F2NO3 B1517886 3-Amino-4-(difluoromethoxy)benzoic acid CAS No. 1096879-61-6

3-Amino-4-(difluoromethoxy)benzoic acid

Cat. No.: B1517886
CAS No.: 1096879-61-6
M. Wt: 203.14 g/mol
InChI Key: MGYAZPUZFPMDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(difluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1096879-61-6 . It has a molecular weight of 203.15 and is typically stored at room temperature . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13) . The InChI key is MGYAZPUZFPMDPX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Novel Fluorescence Probes for Reactive Oxygen Species Detection

Researchers have developed novel fluorescence probes, specifically 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), to selectively and reliably detect highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes can differentiate hROS from other reactive oxygen species and have been applied to living cells, showcasing their potential in biological and chemical applications (Setsukinai et al., 2003).

Microbial Biosynthesis of 3-Amino-benzoic Acid

A microbial biosynthetic system has been established for de novo production of 3-amino-benzoic acid (3AB) from glucose, using Escherichia coli. Through co-culture engineering, where the biosynthetic pathway is divided between an upstream and a downstream strain, 3AB production was improved 15-fold compared to a mono-culture system. This approach demonstrates the power of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).

Redox-neutral α-C-H Bond Functionalization

A method for redox-neutral formation of C-P bonds in the α-position of amines has been developed, combining oxidative α-C-H bond functionalization with reductive N-alkylation. This process provides a rapid way to access α-amino phosphine oxides, which are challenging to obtain through classic methods. This novel approach holds promise for expanding the toolkit available for organic synthesis (Das & Seidel, 2013).

Biosynthesis of 3,5-AHBA-derived Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) serves as a precursor for a large group of natural products, including ansamycins and mitomycins. This review covers the molecular genetics, chemical, and biochemical perspectives of the biosynthesis of AHBA-derived natural products, highlighting the compound's significance in the synthesis of biologically active compounds (Kang, Shen, & Bai, 2012).

Mechanism of Action

Target of Action

The primary target of 3-Amino-4-(difluoromethoxy)benzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition and is a key process in fibrosis .

Mode of Action

This compound interacts with its targets by inhibiting the TGF-β1-induced EMT process . It reduces the expression of proteins such as α-SMA, vimentin, and collagen I, which are markers of EMT, and increases the expression of E-cadherin, a protein that helps cells stick together and inhibits EMT . Additionally, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Result of Action

The action of this compound results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

3-Amino-4-(difluoromethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may interact with enzymes such as cytochrome P450, influencing their activity and thereby affecting metabolic processes . Additionally, its interactions with proteins involved in cell signaling pathways can modulate cellular responses.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, it may alter the expression of genes involved in inflammatory responses or cell proliferation . Its impact on cellular metabolism can lead to changes in energy production and utilization, affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including liver toxicity or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It may influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may affect the metabolism of fatty acids or amino acids, altering their synthesis or degradation rates.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific amino acid transporters or bind to plasma proteins, influencing its bioavailability and distribution.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, affecting gene expression and transcriptional regulation.

Properties

IUPAC Name

3-amino-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYAZPUZFPMDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(difluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(difluoromethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-4-(difluoromethoxy)benzoic acid
Reactant of Route 4
3-Amino-4-(difluoromethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-4-(difluoromethoxy)benzoic acid
Reactant of Route 6
3-Amino-4-(difluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.